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6-(Hydrazinylmethyl)-2-methylquinoline

Cat. No.: B12954701
M. Wt: 187.24 g/mol
InChI Key: POKWRANDKMYHLJ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal and materials chemistry. nih.govresearchgate.net Its presence in a wide array of biologically active compounds underscores its importance. researchgate.netnih.gov The structural rigidity and the nitrogen atom of the quinoline ring system allow for a variety of chemical modifications, enabling the fine-tuning of electronic and steric properties. researchgate.net This versatility has led to the development of numerous quinoline derivatives with a broad spectrum of pharmacological activities. nih.govnih.gov The ability of the quinoline nucleus to serve as a foundational structure for creating diverse molecular architectures continues to make it a focal point of synthetic and medicinal chemistry research. researchgate.netresearchgate.net

Role of Hydrazinyl and Hydrazone Moieties in Organic Synthesis and Coordination Chemistry

Hydrazinyl (-NHNH2) and hydrazone (>C=N-NH-) moieties are fundamental functional groups in organic chemistry, serving as versatile building blocks for the synthesis of a wide range of heterocyclic compounds and as powerful ligands in coordination chemistry. mdpi.comresearchgate.net The nucleophilic nature of the terminal nitrogen in the hydrazinyl group makes it a key reactant in condensation reactions, most notably with aldehydes and ketones to form hydrazones. nih.gov

Hydrazones, with their characteristic azomethine group, are not only stable compounds but also exhibit keto-enol tautomerism, which can be crucial for their reactivity and coordination behavior. mdpi.comjocpr.com In coordination chemistry, hydrazones are valued for their ability to act as multidentate ligands, coordinating with metal ions through their nitrogen and, in many cases, oxygen atoms. jocpr.comjptcp.com This coordination ability is fundamental to the construction of metal complexes with tailored electronic and geometric properties. The presence of both a hydrazinyl group and a quinoline scaffold in 6-(hydrazinylmethyl)-2-methylquinoline suggests a rich potential for forming complex molecular structures and coordination compounds.

Identification of Research Gaps and Motivations for Investigating this compound

While the individual components of this compound—the quinoline ring and the hydrazinyl group—are well-studied, the specific combination and the resulting chemical properties of this particular molecule represent a research gap. Much of the existing research on quinoline-hydrazone derivatives focuses on compounds where the hydrazone moiety is directly attached to the quinoline ring, often at the 2 or 4 position. researchgate.netnih.govnih.gov The investigation of a methyl-substituted quinoline with a hydrazinylmethyl group at the 6-position offers an opportunity to explore how this specific substitution pattern influences the molecule's reactivity, coordination chemistry, and potential applications.

Key motivations for investigating this compound include:

Exploring Novel Synthesis Routes: Developing efficient and selective synthetic pathways to this compound and its derivatives.

Characterizing Unique Reactivity: Understanding the interplay between the 2-methyl group, the quinoline ring, and the hydrazinylmethyl substituent.

Investigating Coordination Behavior: Studying the formation and properties of metal complexes with this compound and its corresponding hydrazones as ligands.

Probing Structure-Property Relationships: Elucidating how the specific arrangement of functional groups in this molecule dictates its chemical and physical properties, which could inform the design of new functional materials or biologically active agents.

The study of quinoline-hydrazone hybrids has been a fertile ground for discovering compounds with interesting biological activities. rsc.org Therefore, a systematic investigation into the chemistry of this compound is a logical step in expanding this area of research.

Overview of Advanced Methodologies in Contemporary Chemical Research

Modern chemical research is propelled by a suite of advanced analytical and computational techniques that provide unprecedented insight into molecular structure and reactivity. rroij.comroutledge.com The characterization of a new compound like this compound would invariably rely on a combination of these methods.

Spectroscopic techniques are central to structural elucidation. rroij.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms, while infrared (IR) spectroscopy identifies the presence of specific functional groups. Mass spectrometry (MS) offers precise molecular weight determination and fragmentation analysis. acs.org

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized compounds. rroij.com For more complex structural problems, X-ray crystallography can provide an unambiguous three-dimensional structure of a crystalline solid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B12954701 6-(Hydrazinylmethyl)-2-methylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(2-methylquinolin-6-yl)methylhydrazine

InChI

InChI=1S/C11H13N3/c1-8-2-4-10-6-9(7-13-12)3-5-11(10)14-8/h2-6,13H,7,12H2,1H3

InChI Key

POKWRANDKMYHLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CNN

Origin of Product

United States

Chemical Transformations and Derivatization Reactions of 6 Hydrazinylmethyl 2 Methylquinoline

Reactions Involving the Hydrazinylmethyl Group

The hydrazinylmethyl group (-CH₂NHNH₂) is the primary site of reactivity for many transformations due to the high nucleophilicity of the nitrogen atoms. This functional group can readily participate in condensation, cycloaddition (after initial derivatization), and various nucleophilic substitution reactions.

Condensation Reactions with Aldehydes and Ketones (Formation of Hydrazones/Schiff Bases)

A cornerstone of hydrazine (B178648) chemistry is the condensation reaction with carbonyl compounds. The terminal amino group of the hydrazinyl moiety in 6-(hydrazinylmethyl)-2-methylquinoline readily reacts with a wide variety of aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of the corresponding hydrazones (also known as Schiff bases), with the elimination of a water molecule. nih.gov

These reactions are highly efficient and provide a straightforward method for introducing diverse structural motifs onto the quinoline (B57606) scaffold. The resulting quinolinyl hydrazones are often stable, crystalline compounds and serve as versatile intermediates for further synthetic elaborations. nih.gov The general transformation is illustrated below:

General Reaction Scheme:

The specific properties of the resulting hydrazone depend on the nature of the R¹ and R² groups from the parent aldehyde or ketone.

Table 1: Examples of Condensation Reactions

Reactant 1 Carbonyl Compound (Reactant 2) Product
This compound Benzaldehyde (E)-N'-(Benzylidene)-N-((2-methylquinolin-6-yl)methyl)hydrazine
This compound Acetone (E)-N'-((2-Methylquinolin-6-yl)methyl)-N'-(propan-2-ylidene)hydrazine
This compound 4-Nitrobenzaldehyde (E)-N'-((4-Nitrophenyl)methylene)-N-((2-methylquinolin-6-yl)methyl)hydrazine
This compound Cyclohexanone (E)-N'-(Cyclohexylidene)-N-((2-methylquinolin-6-yl)methyl)hydrazine

Note: This table represents expected products based on established chemical principles, not necessarily experimentally verified examples for this specific compound.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

While this compound itself is not a typical substrate for cycloaddition, its hydrazone derivatives are valuable precursors for such reactions. The hydrazone moiety can be involved in various cycloaddition pathways, particularly [3+2] dipolar cycloadditions, to generate five-membered heterocyclic rings. For instance, N-acylhydrazones can undergo cyclization reactions to form pyrazole (B372694) or pyrazoline derivatives. acs.org

These reactions significantly increase the structural complexity and offer access to novel fused heterocyclic systems. The specific type of cycloaddition and the resulting product architecture are dependent on the reaction partner and conditions employed. Azoalkenes, which can be related to hydrazones, are known to participate as 4π or 2π partners in cycloadditions to produce a variety of heterocyclic compounds. ualg.pt

Table 2: Potential Cycloaddition Reactions of Hydrazone Derivatives

Hydrazone Derivative Reaction Type Potential Product Class
N-Acylhydrazone of this compound Intramolecular Cyclization Pyrazolidinone derivatives
Hydrazone of this compound [3+2] with alkynes Pyrazole derivatives
Hydrazone of this compound [3+2] with alkenes Pyrazolidine derivatives

Note: This table illustrates potential synthetic pathways for derivatives, based on general reactivity patterns of hydrazones. acs.orgualg.pt

Nucleophilic Reactivity of the Hydrazinyl Nitrogen Atoms

The nitrogen atoms of the hydrazinyl group are strongly nucleophilic and can react with a variety of electrophilic substrates. The terminal -NH₂ group is generally the more reactive site. Reactions with acylating agents (like acid chlorides or anhydrides) or alkylating agents (like alkyl halides) can introduce substituents onto the hydrazine nitrogen.

For example, acylation with acetyl chloride would yield the corresponding N-acetylhydrazide. This nucleophilicity is a key feature, enabling the construction of more complex molecules. In reactions with other quinoline derivatives bearing suitable leaving groups, hydrazine acts as a potent nucleophile to form new C-N bonds. mdpi.comresearchgate.net The reaction of a ketone-substituted quinolinone with hydrazine has been shown to result in heterocyclization, forming a pyrazolinone ring, which underscores the nucleophilic power of the hydrazine moiety. ias.ac.in

Table 3: Examples of Nucleophilic Reactions

Electrophilic Reagent Expected Product
Acetyl Chloride N'-((2-Methylquinolin-6-yl)methyl)acetohydrazide
Methyl Iodide 6-((1-Methylhydrazinyl)methyl)-2-methylquinoline (and other methylated products)
Phenyl Isothiocyanate 2-(((2-Methylquinolin-6-yl)methyl)amino)-N-phenylhydrazine-1-carbothioamide

Note: This table shows expected products from the reaction of the hydrazinyl group as a nucleophile.

Reactions at the Quinoline Nucleus

Reactions targeting the quinoline ring itself are generally more challenging than those involving the side chain, often requiring more forcing conditions. The reactivity of the ring towards electrophiles and nucleophiles is dictated by the electronic properties of the heterocyclic system and its substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or sulfonation, the quinoline system is generally less reactive than benzene (B151609). The pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom, especially under the acidic conditions often used for EAS. Consequently, substitution occurs preferentially on the benzene ring (the carbocycle) at positions 5 and 8. arsdcollege.ac.inquimicaorganica.orgquora.com

The outcome of EAS on this compound is directed by the combined influence of the existing substituents. The 2-methyl group is an electron-donating, activating group. The 6-(hydrazinylmethyl) substituent's effect is more complex; under acidic conditions, the hydrazinyl group will be protonated to form -CH₂NH₂NH₃⁺, which acts as a deactivating, electron-withdrawing group via induction. This deactivation at position 6 would further favor substitution at positions 5 and 8.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Predicted Product(s)
Nitration HNO₃ / H₂SO₄ 6-(Hydrazinylmethyl)-2-methyl-5-nitroquinoline and 6-(Hydrazinylmethyl)-2-methyl-8-nitroquinoline
Bromination Br₂ / FeBr₃ 5-Bromo-6-(hydrazinylmethyl)-2-methylquinoline and 8-Bromo-6-(hydrazinylmethyl)-2-methylquinoline
Sulfonation Fuming H₂SO₄ This compound-8-sulfonic acid

Note: The product distribution is predicted based on established principles of electrophilic substitution on the quinoline ring. arsdcollege.ac.inquimicaorganica.orgquora.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) on a quinoline ring typically requires the presence of a good leaving group, such as a halogen (Cl, Br), and/or strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. mdpi.comquora.comnih.gov These reactions proceed most readily at positions 2 and 4. arsdcollege.ac.inquora.com

The parent compound, this compound, lacks any pre-installed leaving groups or strong activating groups on its quinoline nucleus. Therefore, direct nucleophilic substitution of a hydride ion (H⁻) on the ring is not a feasible reaction under standard conditions. The reactivity of this molecule with nucleophiles is overwhelmingly dominated by the electrophilic centers present in the hydrazinylmethyl side chain (e.g., after derivatization into a hydrazone) or at the 2-methyl group under specific basic conditions.

Oxidative and Reductive Transformations of the Quinoline Ring System

The chemical behavior of the quinoline ring in this compound under oxidative and reductive conditions is a subject of significant interest, drawing parallels from the extensive chemistry of substituted quinolines. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from related structures.

Oxidative Transformations:

The quinoline nucleus is generally resistant to oxidation due to its aromatic stability. However, under forcing conditions or with potent oxidizing agents, transformations can occur. For instance, the oxidation of the methyl group at the 2-position to a carboxylic acid is a known transformation for 2-methylquinolines, which could potentially lead to quinoline-2-carboxylic acid derivatives under specific oxidative conditions. nih.govacs.org

Manganese(III)-based oxidative cyclization has been effectively used for the synthesis of tetrahydroquinolines from N-acyl-protected arylaminoethylmalonates. clockss.orgnii.ac.jp This suggests that the quinoline ring system can undergo oxidative C-C bond formation. While the hydrazinylmethyl group's reactivity under these conditions is not documented, it is plausible that the quinoline core of this compound could be susceptible to similar oxidative annulations, provided the hydrazine moiety is appropriately protected.

Furthermore, metal-free oxidative annulation strategies have been developed for quinoline synthesis, highlighting the role of oxidants in the formation of the quinoline scaffold itself. mdpi.com These methodologies could potentially be adapted to introduce further functionality to the pre-existing quinoline ring of this compound.

Reductive Transformations:

The reduction of the quinoline ring is a more common transformation. Catalytic hydrogenation of quinoline derivatives typically leads to the reduction of the pyridine ring first, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The specific conditions of the hydrogenation, such as the catalyst, pressure, and temperature, can influence the extent of reduction. For this compound, this would result in the formation of 6-(hydrazinylmethyl)-2-methyl-1,2,3,4-tetrahydroquinoline. Further reduction of the benzene ring to afford decahydroquinoline (B1201275) derivatives is possible but requires more forcing conditions.

A notable advancement in the reductive functionalization of quinolines is the ligand-controlled regioselective dearomative hydroboration. nih.govacs.org This method allows for the selective 5,6- or 5,8-hydroboration of the quinoline ring, providing access to functionalized tetrahydroquinoline derivatives. The regioselectivity is controlled by the choice of phosphine (B1218219) ligand on the boron reagent. This technique could potentially be applied to this compound to introduce boryl groups at specific positions on the carbocyclic ring, which can then be further functionalized.

The following table summarizes potential reductive transformations of the quinoline ring, based on known quinoline chemistry.

Reagent/ConditionProductRemarks
H₂, Pd/C6-(hydrazinylmethyl)-2-methyl-1,2,3,4-tetrahydroquinolineSelective reduction of the pyridine ring.
NaBH₄, Lewis acid6-(hydrazinylmethyl)-2-methyl-1,2,3,4-tetrahydroquinolineReduction of the pyridine ring.
Phosphine-ligated borane (B79455) complexes5-Boryl- or 8-Boryl-6-(hydrazinylmethyl)-2-methyl-1,2,3,4-tetrahydroquinolineLigand-controlled regioselective hydroboration. nih.govacs.org

Formation of Fused Heterocyclic Systems from this compound

The hydrazinylmethyl group at the 6-position of this compound is a versatile functional group for the construction of fused heterocyclic systems. The hydrazine moiety can readily react with various electrophiles to form new rings fused to the quinoline core.

One of the most common reactions of hydrazines is condensation with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. For example, reaction of this compound with a β-diketone like acetylacetone (B45752) would be expected to yield a pyrazole fused to the quinoline ring system.

Furthermore, the hydrazine functionality can be utilized in the synthesis of triazole rings. For instance, treatment with nitrous acid would convert the hydrazine to an azide, which can then undergo cycloaddition reactions. Alternatively, reaction with a one-carbon synthon, such as formic acid or a derivative, followed by cyclization, can lead to the formation of a fused triazole system. Research on the synthesis of fused quinoline heterocycles has demonstrated the utility of pyrazolo[4,3-c]quinolines as scaffolds for various applications. tandfonline.comresearchgate.netresearchgate.net These are often synthesized from appropriately substituted quinolines, and the hydrazinylmethyl group provides a direct handle for such constructions.

The following table outlines potential fused heterocyclic systems that could be synthesized from this compound.

ReagentFused HeterocycleReaction Type
β-Diketone (e.g., acetylacetone)PyrazoloquinolineCondensation
β-Ketoester (e.g., ethyl acetoacetate)PyrazolonoquinolineCondensation and cyclization
Carbon disulfide, baseThiadiazoloquinolineCyclization
IsothiocyanateTriazoloquinolineAddition and cyclization

Regioselectivity and Stereoselectivity in Derivatization Processes

The derivatization of this compound is governed by the directing effects of the existing substituents and the inherent reactivity of the quinoline nucleus.

Regioselectivity:

The quinoline ring is susceptible to electrophilic substitution, which typically occurs on the benzene ring at positions 5 and 8. uomustansiriyah.edu.iq The presence of the 2-methyl and 6-hydrazinylmethyl groups will influence the regiochemical outcome of such reactions. The 2-methyl group is a weak activating group, while the 6-hydrazinylmethyl group, after potential in-situ transformation or protection, can also influence the electron density of the benzene ring. For electrophilic attack, the substitution pattern would likely favor the 5- and 7-positions, ortho to the 6-substituent, and the 8-position, para to the 2-methyl group's influence on the pyridine ring and meta to the 6-substituent.

In the context of nucleophilic aromatic substitution, the pyridine ring is more reactive, particularly at the 2- and 4-positions. However, since the 2-position is already substituted, any nucleophilic attack on the ring itself would be less likely unless a leaving group is present.

The regioselectivity of the dearomative hydroboration mentioned earlier is a prime example of how external ligands can control the position of derivatization on the quinoline ring. nih.govacs.org

Stereoselectivity:

Stereoselectivity becomes relevant when new chiral centers are introduced during derivatization. For instance, the reduction of the quinoline ring to a tetrahydroquinoline introduces a chiral center at the 2-position if the substituent at this position is not hydrogen. In the case of this compound, reduction would lead to a racemic mixture of the (R)- and (S)-enantiomers of 6-(hydrazinylmethyl)-2-methyl-1,2,3,4-tetrahydroquinoline unless a chiral reducing agent or a chiral catalyst is employed.

Asymmetric synthesis of 2,6-cis-disubstituted piperidine (B6355638) alkaloids from chiral aziridines has been achieved with high stereoselectivity through one-pot sequential reactions. rsc.org This highlights the potential for stereocontrolled derivatization of heterocyclic systems. While not directly on a quinoline, the principles of using chiral starting materials or catalysts to control the stereochemical outcome are applicable.

If the hydrazinylmethyl group were to participate in a cyclization reaction that creates a new stereocenter, the stereoselectivity would depend on the reaction mechanism and the reagents used. For example, in the formation of a fused pyrazole ring, if a prochiral center is present in the reacting partner, diastereoselectivity could be observed.

The following table provides a summary of regioselective and stereoselective considerations.

Reaction TypePosition(s) of DerivatizationStereochemical Outcome
Electrophilic Aromatic Substitution5, 7, 8Achiral products unless a chiral electrophile is used.
Catalytic Hydrogenation1, 2, 3, 4Racemic mixture at C2 without a chiral catalyst.
Dearomative Hydroboration5, 6 or 5, 8Regioselective; can be made stereoselective with chiral ligands. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By examining the chemical environments of the proton and carbon nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 6-(Hydrazinylmethyl)-2-methylquinoline is expected to show distinct signals for the protons on the quinoline (B57606) core, the methyl group, the methylene (B1212753) bridge, and the hydrazine (B178648) moiety. The chemical shifts are influenced by the aromatic ring current and the electronic effects of the substituents.

The aromatic region would display signals for the five protons on the quinoline ring system. Based on data for 6-methylquinoline (B44275), the protons H-3, H-4, H-5, H-7, and H-8 would have characteristic chemical shifts and coupling patterns. chemicalbook.com The replacement of the 6-methyl group with a 6-hydrazinylmethyl group is expected to cause slight shifts in the surrounding protons (H-5 and H-7) due to changes in electronic distribution. The signal for the H-8 proton is typically found at a downfield shift because of its proximity to the nitrogen atom. acs.org

The 2-methyl group protons are anticipated to appear as a sharp singlet, as seen in related 2-methylquinoline (B7769805) compounds. rsc.org The methylene protons (-CH₂-) of the hydrazinylmethyl group would likely present as a singlet, integrating to two protons. The hydrazine protons (-NHNH₂) would also produce signals, though their chemical shift can be variable and they may appear as broad singlets due to quadrupole broadening and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-3 ~7.30 - 7.40 Doublet (d) Coupled to H-4.
H-4 ~7.90 - 8.00 Doublet (d) Coupled to H-3.
H-5 ~7.60 - 7.70 Doublet (d) Coupled to H-7 (meta-coupling may be observed).
H-7 ~7.50 - 7.60 Doublet of Doublets (dd) Coupled to H-8 and H-5.
H-8 ~8.00 - 8.10 Doublet (d) Coupled to H-7.
2-CH₃ ~2.50 - 2.70 Singlet (s) Typical range for a methyl group on a quinoline ring. rsc.org
6-CH₂ ~3.90 - 4.10 Singlet (s) Methylene protons adjacent to an aromatic ring and a nitrogen atom.

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, eleven distinct carbon signals are expected: nine for the quinoline ring and one each for the methyl and methylene groups. The chemical shifts for the quinoline carbons can be predicted by referencing data for 6-methylquinoline and adjusting for the substituent effect of the -CH₂NHNH₂ group. chemicalbook.com The carbon atoms directly bonded to the nitrogen (C2 and C8a) and the substituted carbon (C6) would show characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2 ~158 - 160 Attached to nitrogen and bearing the methyl group.
C3 ~122 - 124
C4 ~135 - 137
C4a ~147 - 149 Quaternary carbon at the ring junction.
C5 ~129 - 131
C6 ~136 - 138 Carbon bearing the hydrazinylmethyl substituent.
C7 ~127 - 129
C8 ~126 - 128
C8a ~145 - 147 Quaternary carbon at the ring junction, adjacent to nitrogen.
2-CH₃ ~24 - 26 Typical shift for a methyl group on an aromatic ring. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key expected correlations include those between H-3 and H-4 in the pyridine (B92270) ring, and between H-7 and H-8, as well as H-5 and H-7 (weakly), in the benzene (B151609) portion of the quinoline system. acs.org This confirms the relative positions of these protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for the 2-CH₃ and 6-CH₂ groups to their corresponding carbon signals in the ¹³C NMR spectrum. It would also connect each aromatic proton (H-3, H-4, H-5, H-7, H-8) to its respective carbon atom (C-3, C-4, C-5, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. This allows for the assembly of the molecular skeleton. Key expected HMBC correlations would include:

Protons of the 2-CH₃ group to carbons C2 and C3.

Protons of the 6-CH₂ group to carbons C5, C6, and C7, confirming the position of the substituent at C6.

Proton H-5 to carbons C4, C6, and C7.

Proton H-8 to carbons C6, C7, and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity. This could reveal correlations between the 6-CH₂ protons and the aromatic protons at H-5 and H-7, further confirming the geometry and substituent placement.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. youtube.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule. mdpi.com

Key expected absorptions include:

N-H Stretching: The hydrazine (-NHNH₂) group should show one or two sharp to medium bands in the 3300-3400 cm⁻¹ region.

Aromatic C-H Stretching: A band just above 3000 cm⁻¹ is expected for the C-H bonds on the quinoline ring.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ would correspond to the methyl (CH₃) and methylene (CH₂) groups.

C=C and C=N Stretching: The quinoline ring system would produce a series of sharp absorptions in the 1600-1450 cm⁻¹ range. researchgate.net

N-H Bending: A bending vibration for the -NH₂ group is expected around 1620-1580 cm⁻¹.

C-N Stretching: A band in the 1350-1250 cm⁻¹ region can be attributed to the C-N bond of the hydrazinylmethyl group. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3300 N-H Stretch Hydrazine (-NH₂)
3100 - 3000 C-H Stretch Aromatic (Quinoline)
2980 - 2850 C-H Stretch Aliphatic (-CH₃, -CH₂)
1620 - 1580 N-H Bend Hydrazine (-NH₂)
1610 - 1450 C=C, C=N Stretch Quinoline Ring
1460 - 1440 C-H Bend Aliphatic (-CH₃, -CH₂)

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov It is particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds.

The Raman spectrum of this compound is expected to be dominated by strong signals from the quinoline ring. Key features would include:

Ring Breathing Modes: Intense bands, characteristic of aromatic systems, are expected in the 1000-1600 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would also be visible.

Substituent-Ring Modes: Vibrations associated with the stretching of the methyl and hydrazinylmethyl groups against the aromatic ring would appear in the lower frequency region.

The combination of IR and Raman data provides a comprehensive vibrational profile, allowing for a more confident assignment of functional groups and a deeper understanding of the molecular structure. acs.org

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Notes
3100 - 3000 Aromatic C-H Stretch Typically weaker than in IR.
2980 - 2850 Aliphatic C-H Stretch Strong signals expected.
~1600 Ring C=C Stretch Often a very strong band in aromatic compounds.
~1380 Ring Breathing Mode Characteristic of the quinoline skeleton.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Specific UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π* and n→π*), are not documented in publicly accessible research. Such data would be crucial for understanding the electronic structure and the extent of conjugation within the molecule, which encompasses the quinoline ring system and the hydrazinylmethyl substituent.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields

Information on the photophysical properties of this compound, including its emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ), is not available in the reviewed literature. These photophysical parameters are essential for evaluating the compound's potential in applications such as fluorescent probes or optoelectronic materials.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While the nominal molecular weight of this compound is known to be 187.24 g/mol with a molecular formula of C11H13N3, specific high-resolution mass spectrometry (HRMS) data could not be located in the available resources. nih.gov HRMS analysis is critical for confirming the elemental composition of a compound by providing a highly accurate mass measurement, which helps to unequivocally verify its chemical formula.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield any single-crystal X-ray diffraction (SCXRD) studies for this compound. Therefore, precise experimental data on its solid-state molecular structure, including bond lengths, bond angles, and torsion angles, are unavailable.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without SCXRD data, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined. This information is fundamental for a definitive understanding of the molecule's three-dimensional geometry.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Due to the absence of single-crystal X-ray diffraction studies, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group and potential π-π stacking of the quinoline rings, cannot be performed.

Computational and Theoretical Investigations of 6 Hydrazinylmethyl 2 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular systems with a high degree of accuracy. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each providing unique advantages in the computational analysis of molecules like 6-(hydrazinylmethyl)-2-methylquinoline.

Density Functional Theory (DFT) has become a popular computational method due to its excellent balance of accuracy and computational cost, making it well-suited for the study of quinoline (B57606) derivatives. rsc.orgarabjchem.org By utilizing functionals such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), the ground state geometry of this compound can be optimized to find its most stable conformation. researchgate.netresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the bond lengths within the quinoline ring are expected to show the characteristic aromatic nature, being intermediate between single and double bonds. arabjchem.org The presence of the methyl and hydrazinylmethyl substituents would induce minor changes in the geometry of the quinoline core. The electronic structure, including the distribution of electron density, can also be thoroughly analyzed.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C31.37C2-C3-C4120.5
C6-C(H2)1.51C5-C6-C(H2)121.0
C(H2)-N(H)1.46C6-C(H2)-N(H)112.0
N(H)-N(H2)1.45C(H2)-N(H)-N(H2)115.0
C2-C(H3)1.50C3-C2-C(H3)122.0

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate predictions of electronic properties and spectroscopic data. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the gold standard for accuracy, though they are computationally more demanding. nih.gov

These methods are invaluable for calculating properties such as ionization potentials, electron affinities, and spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra of quinoline derivatives, providing insights into their electronic transitions. rsc.org The calculated vibrational frequencies from these methods can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and bonding. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory is central to understanding the electronic behavior and reactivity of molecules. The analysis of the frontier molecular orbitals, in particular, is a key aspect of computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For quinoline derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring system, while the LUMO is a π*-orbital. researchgate.net The presence of the electron-donating hydrazinylmethyl group is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the quinoline nitrogen affects the LUMO energy.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: These values are representative and based on computational studies of similar quinoline derivatives. scirp.org

Frontier Molecular Orbital (FMO) theory utilizes the distribution of the HOMO and LUMO to predict the sites of chemical reactions. nih.gov The regions of the molecule where the HOMO density is highest are the most likely sites for electrophilic attack, as these are the areas where electrons are most available. Conversely, the regions with the highest LUMO density are the most probable sites for nucleophilic attack.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the nitrogen atoms of the hydrazinyl group. The LUMO is likely to be distributed over the quinoline ring system, particularly the electron-deficient regions. This distribution suggests that electrophiles would preferentially attack the nitrogen atoms and certain positions on the quinoline ring, while nucleophiles would target other specific carbon atoms of the ring.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP is plotted on the molecular surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack.

For this compound, the MEP map would be expected to show regions of high negative potential around the nitrogen atom of the quinoline ring and the terminal nitrogen of the hydrazinyl group, due to the presence of lone pairs of electrons. researchgate.net These sites would be the most likely to interact with electrophiles or to participate in hydrogen bonding as acceptors. The hydrogen atoms of the hydrazinylmethyl group and the aromatic protons would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles or hydrogen bond donors. The MEP map thus provides a chemically intuitive picture of the molecule's reactivity. rsc.org

Simulation of Spectroscopic Data and Comparison with Experimental Results

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For quinoline derivatives, theoretical calculations of spectroscopic data are routinely performed and compared with experimental findings to confirm molecular structures and understand their electronic properties.

Researchers have successfully used DFT methods, such as B3LYP with basis sets like 6-31G(d), to calculate the vibrational frequencies (FT-IR) of quinoline hydrazone derivatives. For instance, in a study on quinoline-2-carbaldehyde benzoyl hydrazone, the calculated vibrational wavenumbers were used to assign the bands observed in the experimental infrared spectrum. researchgate.net The calculated and experimental values for key functional groups, such as the C=O and C=N stretching vibrations, were found to be in good agreement. researchgate.net Similarly, for a series of 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines, the structures were elucidated using a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, providing a basis for computational comparison. researchgate.netderpharmachemica.com

The simulation of NMR spectra is another critical area. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. For various quinoline-based hydrazide-hydrazones, the characteristic proton and carbon signals, such as the azomethine proton (N=CH) and the amide N-H proton, have been reported with their expected chemical shift ranges. mdpi.com Discrepancies between calculated and experimental spectra can often be explained by factors such as solvent effects and intermolecular interactions in the solid state, which are not always accounted for in gas-phase calculations. mdpi.com

UV-Vis spectra, which provide information about electronic transitions, can also be simulated using Time-Dependent DFT (TD-DFT). rsc.org These calculations help in understanding the electronic structure and the nature of molecular orbitals involved in the absorption of light. For a quinoline-based hydrazone derivative, the addition of an analyte was shown to cause a shift in the absorption maximum, which was analyzed through spectrophotometric titrations. mdpi.com

Table 1: Representative Spectroscopic Data for Related Quinoline Hydrazone Derivatives

Spectroscopic TechniqueFunctional Group/ProtonObserved Range (ppm or cm⁻¹)Reference
¹H NMR Azomethine (-N=CH-)8.22 - 8.90 mdpi.com
Amide (-NH-)9.18 - 9.37 mdpi.com
¹³C NMR Imine (-C=N-)128.17 - 144.22 nih.gov
Carbonyl (-C=O)~167.7 nih.gov
FT-IR N-H Stretch3180 - 3220 mdpi.com
C=O Stretch1620 - 1680 mdpi.com
C=N Stretch1550 - 1600 mdpi.com

Conformational Analysis and Isomerization Pathways (e.g., E/Z Isomerism in Derivatives)

The conformational landscape of a molecule dictates its physical and biological properties. For derivatives of this compound, particularly those that form hydrazones, conformational analysis is crucial. The reaction of a hydrazine (B178648) with an aldehyde or ketone results in the formation of a C=N double bond, which can exist as E (entgegen) or Z (zusammen) isomers. nih.gov

The relative stability of these isomers can be determined through computational methods by calculating their ground-state energies. The energy barrier for isomerization between the E and Z forms can also be calculated, providing insight into their interconversion. The preferred conformation is often influenced by steric hindrance and the potential for intramolecular hydrogen bonding. For example, in many quinoline hydrazone derivatives, the E isomer is found to be more stable.

DFT calculations are also employed to determine the optimized molecular geometry, including bond lengths and angles. mdpi.com These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. For a series of quinoline-based dihydrazone derivatives, the molecular structures were comprehensively characterized, and their stability was assessed. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms involving this compound and its derivatives is fundamental for optimizing synthetic routes and predicting reactivity. DFT calculations are instrumental in elucidating reaction pathways by identifying intermediates and transition states.

A plausible mechanism for the autoxidation of 4-hydrazinylquinolin-2(1H)-one to form pyridazino[4,3-c:5,6-c′]diquinolines has been proposed and supported by theoretical calculations. nih.gov Such studies involve mapping the potential energy surface of the reaction, calculating the activation energies for each step, and analyzing the geometry of the transition states.

Furthermore, global and local reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions, can provide valuable information about the molecule's reactivity. arabjchem.org For instance, these descriptors can predict the most likely sites for electrophilic or nucleophilic attack. In a study of new 3-hydroxypyridine-4-one derivatives, DFT analysis was used to demonstrate the kinetic stability of the compounds. nih.gov

The synthesis of quinoline-based hydrazones typically involves a condensation reaction. nih.gov Theoretical studies can model this process, providing insights into the reaction's thermodynamics and kinetics.

Table 2: Key Computational Parameters in Reaction Mechanism Studies

ParameterDescriptionApplication in Quinoline Derivatives
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Determines the feasibility and rate of synthetic steps.
Transition State Geometry The molecular structure at the highest point on the reaction coordinate.Provides insight into the mechanism of bond formation and cleavage.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the chemical reactivity and kinetic stability of the molecule. arabjchem.org
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies regions of positive and negative potential, predicting sites for intermolecular interactions. arabjchem.org

Coordination Chemistry and Metal Complexation of 6 Hydrazinylmethyl 2 Methylquinoline

Ligand Design Principles and Chelation Properties

The design of a ligand is crucial in determining the geometry, stability, and reactivity of the resulting metal complex. The structure of 6-(Hydrazinylmethyl)-2-methylquinoline incorporates key features that make it a promising candidate for chelation.

Multidentate Coordination Sites of the Quinoline (B57606) Nitrogen and Hydrazinyl Group

This compound possesses two primary coordination sites: the nitrogen atom of the quinoline ring and the terminal amino group of the hydrazinyl moiety. This arrangement allows the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The quinoline nitrogen, being part of an aromatic heterocyclic system, is a well-established coordination site for a wide range of metal ions. nih.govacs.org The lone pair of electrons on the quinoline nitrogen is readily available for donation to a metal center.

Flexibility and Steric Hindrance in Ligand Binding

The flexibility of the this compound ligand is primarily attributed to the methylene (B1212753) (-CH₂-) spacer between the quinoline ring and the hydrazinyl group. This spacer allows for rotation, enabling the hydrazinyl nitrogen to orient itself optimally for coordination with a metal ion already bound to the quinoline nitrogen. This conformational flexibility is advantageous for accommodating the preferred coordination geometries of various metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow established procedures for related quinoline-based ligands. nih.govmdpi.com Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexation with Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)

Complexes of this compound with first-row transition metals such as iron, cobalt, nickel, copper, and zinc are expected to be readily synthesized by reacting the ligand with the corresponding metal salts in a suitable solvent. nih.govmdpi.comnih.govacs.orgfrontiersin.orgresearchgate.netresearchgate.netnih.govorientjchem.orgchemijournal.comrsc.orgnih.govjchemlett.comyoutube.comasianpubs.orgmdpi.comresearchgate.netyoutube.com The resulting complexes would likely exhibit geometries and magnetic properties characteristic of the specific metal ion and its oxidation state.

For example, Cu(II) complexes are likely to adopt square planar or distorted octahedral geometries, while Zn(II) complexes would be expected to be tetrahedral or octahedral. nih.govfrontiersin.orgnih.govnih.govjchemlett.comresearchgate.netyoutube.comnih.gov The characterization of these complexes would involve techniques such as infrared (IR) spectroscopy to confirm the coordination of the quinoline and hydrazinyl nitrogens, UV-Visible spectroscopy to study the electronic transitions, and magnetic susceptibility measurements to determine the magnetic properties of the paramagnetic metal centers.

Table 1: Predicted Properties of Transition Metal Complexes with this compound

Metal IonExpected GeometryPredicted Magnetic Moment (μB)
Fe(II)Octahedral~5.0 - 5.5
Co(II)Octahedral/Tetrahedral~4.3 - 5.2 (oct) / ~4.4 - 4.8 (tet)
Ni(II)Octahedral~2.9 - 3.4
Cu(II)Distorted Octahedral/Square Planar~1.9 - 2.2
Zn(II)Tetrahedral/OctahedralDiamagnetic

Note: The data in this table is predictive and based on the typical behavior of these metal ions in similar coordination environments.

Complexation with Lanthanide Ions

The coordination chemistry of lanthanide ions with nitrogen-donor ligands is an area of growing interest. rsc.orgrsc.orgnih.govosti.govnih.govrsc.orgnih.govosti.gov The larger ionic radii and higher coordination numbers of lanthanide ions compared to transition metals suggest that they can accommodate multiple this compound ligands. The synthesis of lanthanide complexes would typically involve the reaction of the ligand with lanthanide salts, such as nitrates or chlorides, in a suitable solvent. rsc.orgnih.gov

Characterization would focus on luminescence spectroscopy, as many lanthanide complexes exhibit characteristic emission spectra. nih.govrsc.org NMR spectroscopy would also be a valuable tool for studying the structure of the complexes in solution. The stoichiometry of these complexes may vary, with the possibility of forming complexes with two or three ligands per metal ion. rsc.orgnih.govrsc.org

Stoichiometry and Stability of Metal-Ligand Adducts

The stoichiometry of the metal complexes of this compound would depend on several factors, including the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. It is anticipated that 1:1 and 1:2 metal-to-ligand stoichiometries would be common for transition metals, while lanthanides might favor higher coordination numbers, potentially leading to 1:3 complexes. nih.govfrontiersin.orgrsc.orgrsc.org

The stability of these complexes in solution can be quantified by their formation constants. For bidentate ligands like this compound, the formation of a chelate ring is expected to lead to enhanced thermodynamic stability, known as the chelate effect. rsc.org The stability of the complexes would likely follow the Irving-Williams series for divalent transition metal ions (Mn < Fe < Co < Ni < Cu > Zn). researchgate.net

Table 2: Illustrative Stability Constants for Analogous Bidentate Nitrogen Ligand Complexes

Metal IonLigandLog K₁Log K₂
Cu(II)2-(Aminomethyl)pyridine8.957.35
Ni(II)2-(Aminomethyl)pyridine6.855.65
Co(II)2-(Aminomethyl)pyridine5.404.10
Zn(II)2-(Aminomethyl)pyridine5.054.15
Fe(II)2-(Aminomethyl)pyridine4.303.20

Note: Data is for a structurally similar bidentate N,N-donor ligand and is provided for illustrative purposes to indicate expected trends in stability.

Electronic, Magnetic, and Photophysical Properties of Metal Complexes

Electrochemical Behavior of Metal Complexes and Redox Potentials:The focus here was to be on the electron transfer properties of the complexes, which are fundamental to their potential use in catalysis and electronic devices.

The absence of published data on these topics for this compound prevents the creation of a scientifically accurate and informative article as requested. While the broader classes of quinoline and hydrazone ligands are known to form a wide variety of metal complexes with interesting properties, the specific characteristics of complexes formed with this compound have not been reported in the available scientific literature.

Therefore, no data tables or detailed research findings can be provided for the outlined sections. It is possible that research on this specific compound exists but is not publicly accessible, or that it has not yet been a subject of study in the field of coordination chemistry.

Advanced Research Applications in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of a reactive hydrazinylmethyl group on the 2-methylquinoline (B7769805) framework endows 6-(hydrazinylmethyl)-2-methylquinoline with considerable synthetic utility. This functionality serves as a versatile handle for the construction of more elaborate molecular architectures.

The primary route to synthesizing this compound typically involves the nucleophilic substitution of a suitable precursor, such as 6-(bromomethyl)-2-methylquinoline (B115549) or 6-(chloromethyl)-2-methylquinoline (B8801204), with hydrazine (B178648) hydrate. This reaction provides a straightforward method to introduce the hydrazinyl moiety.

Once formed, the hydrazinylmethyl group opens up a plethora of synthetic possibilities. The hydrazine unit can readily undergo condensation reactions with various carbonyl compounds (aldehydes and ketones) to form the corresponding hydrazones. These hydrazones are not merely stable products but can serve as key intermediates for the synthesis of a wide array of heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-containing quinoline (B57606) hybrids, while reactions with α,β-unsaturated carbonyl compounds can be employed to construct pyrazoline-functionalized quinolines. The inherent reactivity of the hydrazine moiety also allows for its participation in cyclization reactions to generate fused heterocyclic systems, further expanding the diversity of quinoline-based architectures. The synthesis of various quinolinyl-hydrazines from halo-quinolines demonstrates the general applicability of this synthetic strategy. researchgate.net

Cascade and domino reactions represent highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The structural attributes of this compound make it a promising candidate as an intermediate in such reaction sequences.

The hydrazine functional group is known to participate in various cascade processes. For example, the autoxidation of hydrazinylquinolines can lead to dimerization and the formation of complex polycyclic structures. nih.govmdpi.com The hydrazinylmethyl moiety in this compound could potentially be oxidized in situ to a highly reactive diazene (B1210634) intermediate. This transient species could then undergo a series of transformations, such as intramolecular cyclizations or intermolecular cycloadditions, to generate intricate molecular frameworks. The presence of the quinoline ring system can further influence the course of these reactions, potentially leading to novel and regioselective outcomes.

Application in Catalysis

The field of catalysis has been significantly advanced by the development of novel ligand systems that can modulate the activity and selectivity of metal catalysts. Quinoline derivatives have been extensively explored as ligands in transition metal catalysis.

The this compound molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the quinoline ring and the nitrogen atoms of the hydrazinyl group. This arrangement allows it to function as a bidentate or even a bridging ligand, forming stable complexes with a variety of transition metals. The coordination of the quinoline nitrogen to a metal center is a well-established principle in coordination chemistry. acs.orgnih.govrsc.orgresearchgate.net

The resulting metal complexes can be investigated for their catalytic activity in a range of organic transformations. For instance, palladium complexes bearing quinoline-based ligands have shown efficacy in cross-coupling reactions, while copper-quinoline complexes have been utilized in atom transfer radical addition reactions. rsc.org The specific steric and electronic properties conferred by the this compound ligand could lead to unique catalytic performance in reactions such as C-H activation, asymmetric synthesis, and polymerization. The ability to fine-tune the ligand structure, for example, by derivatizing the terminal amino group of the hydrazine, provides an additional avenue for optimizing catalytic activity and selectivity.

Potential Catalytic Application Transition Metal Relevant Transformation
Cross-Coupling ReactionsPalladium, NickelC-C and C-N bond formation
Asymmetric HydrogenationRhodium, RutheniumEnantioselective reduction of prochiral substrates
Atom Transfer Radical Polymerization (ATRP)CopperControlled polymerization of vinyl monomers
Oxidation ReactionsManganese, IronSelective oxidation of alcohols and hydrocarbons

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. The hydrazine moiety is a key functional group in several classes of organocatalysts. By reacting this compound with aldehydes or ketones, a variety of quinoline-based hydrazones can be synthesized.

These hydrazones can act as neutral Brønsted base catalysts or can be employed in enamine and dienamine catalysis, analogous to the well-established proline- and hydrazide-based organocatalysts. The quinoline unit itself can influence the catalytic cycle through non-covalent interactions, such as hydrogen bonding or π-stacking, with the substrates, potentially enhancing enantioselectivity and reaction rates. The development of chiral organocatalysts derived from this compound could open new avenues for the asymmetric synthesis of complex molecules.

Molecular Recognition and Chemosensing

The ability of a molecule to selectively bind to a specific ion or molecule is the foundation of molecular recognition and chemosensing. The quinoline ring system is a known pharmacophore and has been incorporated into molecules designed to interact with biological targets. nih.govnih.govmdpi.com

The this compound scaffold possesses features that are conducive to molecular recognition. The aromatic quinoline core can participate in π-π stacking interactions, while the hydrazinylmethyl group can act as both a hydrogen bond donor and acceptor. These non-covalent interactions are crucial for the selective binding of guest molecules.

Derivatives of this compound, such as its corresponding hydrazones, can be designed as chemosensors for the detection of specific metal ions or anions. Upon binding of the target analyte, a change in the spectroscopic properties of the molecule, such as a color change (colorimetric sensor) or the emission of light (fluorescent sensor), can be observed. The modular nature of this system allows for the systematic modification of the quinoline core and the hydrazone moiety to optimize the sensor's selectivity and sensitivity for a particular analyte. The rich coordination chemistry of the quinoline and hydrazine units makes this class of compounds particularly promising for the development of novel sensing platforms.

Design of Fluorescent Probes for Specific Analyte Detection (e.g., Metal Ions)

The quinoline moiety is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent chemosensors. The nitrogen atom in the quinoline ring and the additional donor atoms in the hydrazinylmethyl group of this compound can act as a binding site for specific analytes, particularly metal ions. Upon coordination with a metal ion, the electronic properties of the fluorophore can be significantly altered, leading to a detectable change in its fluorescence, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ).

Research on analogous quinoline-hydrazone derivatives has demonstrated their efficacy as selective and sensitive fluorescent sensors for various metal ions. For example, a quinoline-based hydrazone derivative was synthesized and shown to act as a colorimetric and fluorescent sensor for the biocide tributyltin (TBT). mdpi.comresearchgate.netuminho.ptuminho.pt The interaction with TBT induced a noticeable color change from colorless to red and the appearance of fluorescence. mdpi.comresearchgate.netuminho.pt Another study detailed the synthesis of a "bis"-quinoline-based acyl hydrazone that selectively binds to Zn²⁺ ions, resulting in a highly emissive complex, particularly in the solid state. nih.gov The binding stoichiometry between the sensor and Zn²⁺ was determined to be adaptable, forming either 1:1 or 1:2 complexes depending on the zinc ion concentration. nih.gov

These findings suggest that this compound could be similarly derivatized or used directly to create highly effective fluorescent probes. The hydrazinylmethyl group offers a reactive handle to synthesize various hydrazone derivatives, allowing for the fine-tuning of the sensor's selectivity and sensitivity towards different metal ions. The combination of the quinoline fluorophore and the hydrazone chelating unit provides a robust platform for designing sensors for environmental monitoring and biological imaging.

Detailed Research Findings on Analogous Quinoline-Hydrazone Fluorescent Sensors
Compound TypeTarget AnalyteSensing MechanismKey FindingsReference
Quinoline-based hydrazone derivativeTributyltin (TBT)Colorimetric and FluorimetricInteraction with TBT resulted in a color change from colorless to red and the emergence of fluorescence. The maximum optical signal was achieved with 17 equivalents of TBT. mdpi.comresearchgate.netuminho.pt
"Bis"-quinoline-based acyl hydrazone (bQH)Zinc (Zn²⁺)Fluorescence Enhancement (Solid-State Emission)Selectively binds to Zn²⁺, forming an emissive complex that is highly fluorescent in the solid state. The binding can occur in 1:1 or 1:2 (bQH:Zn²⁺) ratios. nih.gov
Quinoline-based hydrazone (dual probe)Cobalt (Co²⁺) and Zinc (Zn²⁺)Colorimetric (Co²⁺) and Fluorescence Turn-On (Zn²⁺)Demonstrated selective recognition of Co²⁺ through absorption changes and Zn²⁺ via fluorescence enhancement, with detection limits of 0.21 μM and 0.66 μM, respectively. researchgate.net

Development of Photo-Electrochemical Switches and Responsive Materials

The quinoline ring system is known for its photo-responsive properties. researchgate.netnih.govacs.org Quinoline photobases, for instance, exhibit a significant increase in their basicity (pKa) upon electronic excitation with UV light. researchgate.netnih.gov This light-induced proton transfer capability has been harnessed to create photo-responsive materials. By incorporating quinoline moieties into polymer backbones, researchers have developed water-soluble copolymers that can act as polymeric photobases. researchgate.netnih.gov These materials offer new avenues for light-triggered processes in nanostructured systems like nanoparticles and membranes. researchgate.netnih.gov

Furthermore, photoresponsive drug delivery systems have been constructed using quinoline-based phototriggers tethered to fluorescent carbon dots. nih.gov This system allows for the controlled release of anticancer drugs upon one- or two-photon excitation, showcasing the potential of quinoline derivatives in creating advanced, light-activated therapeutic platforms. nih.gov The photodimerization of certain quinoline derivatives has also been studied, providing insights into their photoreactivity which could be exploited in the design of photo-switchable materials. researchgate.net

Given these precedents, this compound is a promising candidate for the development of photo-electrochemical switches and responsive materials. The quinoline core can serve as the photo-active component, while the hydrazinylmethyl group can be used to anchor the molecule to surfaces or integrate it into larger polymeric structures. The ability to undergo light-induced structural or electronic changes could be utilized to modulate electrochemical signals or trigger macroscopic responses in a material.

Potential in Advanced Materials Science Research

The versatile electronic and photophysical properties of quinoline derivatives also make them attractive for research in advanced materials science, particularly in the areas of functional dyes and organic electronics.

Functional Dyes: Quinoline-based compounds are integral to the synthesis of various dyes, including cyanine (B1664457) dyes, which have applications ranging from photography to biological labeling. orientjchem.orgpolyu.edu.hknih.gov The extended π-system of the quinoline ring often leads to strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. nih.gov Research has shown that quinoline derivatives can be used to create dyes for acrylic fabrics, exhibiting good color fastness and fluorescence properties. orientjchem.orgnih.gov The specific substitution pattern on the quinoline ring significantly influences the photophysical properties, such as the fluorescence quantum yield. For example, the presence of an amino group at the 6-position of the quinoline backbone has been shown to be crucial for achieving high quantum yields. nih.gov This suggests that the 6-(hydrazinylmethyl) group in the target compound could be chemically modified to an amino group or other functionalities to tune its properties as a functional dye.

Organic Electronics: Quinoline derivatives have emerged as important materials in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). researchgate.net They can function as electron-transporting and emitting materials. For example, a blue-emitting OLED was fabricated using a quinoline-based material, demonstrating its potential for creating full-color displays. The electron-accepting nature of the quinoline structure makes these derivatives suitable as p-type semiconductors. orientjchem.org The ability to modify the quinoline core allows for the tuning of energy levels and charge-transport properties, which is critical for optimizing the performance of organic electronic devices. The this compound scaffold provides a platform for synthesizing new materials for organic electronics, where the electronic properties can be tailored through derivatization of the hydrazinyl group.

Q & A

Basic: What are the common synthetic routes for 6-(Hydrazinylmethyl)-2-methylquinoline, and what methodological considerations are critical?

Answer:
The synthesis typically involves functionalization of the quinoline core. A two-step approach is often employed:

Quinoline alkylation : Introduce a hydrazinylmethyl group via nucleophilic substitution or condensation reactions. For example, reacting 2-methylquinoline derivatives with hydrazine-containing reagents under reflux conditions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Key considerations :

  • Monitor reaction pH to avoid decomposition of hydrazinyl groups.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in hydrazinylmethyl functionalization?

Answer:
Advanced optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydrazine addition .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis to remove traces .
  • Byproduct analysis : Use HPLC-MS or ¹H NMR to identify impurities (e.g., over-alkylated products) and adjust stoichiometry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydrazinylmethyl protons at δ 3.8–4.2 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • FT-IR : Identify N–H stretches (3200–3350 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₂H₁₄N₃ requires m/z 200.1188) .

Advanced: How can researchers resolve ambiguities in spectral data for structurally similar quinoline derivatives?

Answer:
Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • X-ray crystallography : Obtain definitive structural confirmation (e.g., distinguish between positional isomers) .
  • Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .

Basic: What biological screening methods are suitable for initial evaluation of this compound’s bioactivity?

Answer:
Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .

Advanced: How can structure-activity relationship (SAR) studies address conflicting bioactivity data across literature?

Answer:
Approaches to reconcile contradictions:

  • Systematic substitution : Synthesize analogs (e.g., vary methyl/hydrazinyl positions) to isolate critical functional groups .
  • Molecular docking : Compare binding affinities with target proteins (e.g., PARP-1, topoisomerase II) to explain potency variations .
  • Meta-analysis : Statistically evaluate published datasets to identify confounding variables (e.g., solvent effects in assays) .

Basic: How should researchers select a theoretical framework for studying this compound’s mechanisms?

Answer:
Base framework selection on:

  • Reactivity : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites .
  • Biological targets : Use molecular docking (e.g., AutoDock Vina) guided by lock-and-key or induced-fit hypotheses .

Advanced: How can divergent theoretical models (e.g., QSAR vs. molecular dynamics) be integrated to enhance mechanistic understanding?

Answer:

  • Hybrid modeling : Combine quantitative structure-activity relationship (QSAR) data with molecular dynamics (MD) simulations to predict both activity and binding stability .
  • Validation : Cross-check computational predictions with experimental kinetics (e.g., surface plasmon resonance for binding constants) .

Basic: What experimental design principles are critical for reproducibility in quinoline-based research?

Answer:

  • Control groups : Include unmodified quinoline analogs and solvent-only controls .
  • Replication : Perform triplicate runs for all assays, with independent synthesis batches .
  • Documentation : Record detailed reaction parameters (e.g., stirring speed, degassing time) .

Advanced: How can researchers design studies to investigate the compound’s role in multi-step catalytic or enzymatic processes?

Answer:

  • Kinetic profiling : Use stopped-flow spectroscopy to capture intermediate formation .
  • Isotopic labeling : Incorporate ¹⁵N or ²H isotopes to track hydrazinyl group participation in reactions .
  • In-situ characterization : Employ Raman spectroscopy or XAS to monitor real-time structural changes .

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